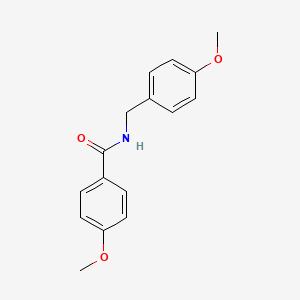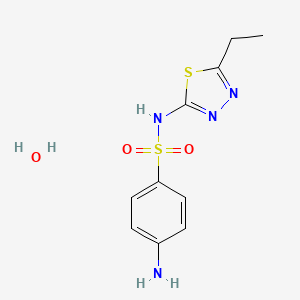![molecular formula C22H19BrN2O3 B15080941 2-(4-{(E)-[(4-bromophenyl)imino]methyl}-2-methoxyphenoxy)-N-phenylacetamide](/img/structure/B15080941.png)
2-(4-{(E)-[(4-bromophenyl)imino]methyl}-2-methoxyphenoxy)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-((4-BROMO-PHENYLIMINO)-METHYL)-2-METHOXY-PHENOXY)-N-PHENYL-ACETAMIDE is a complex organic compound that features a brominated phenyl group, a methoxy group, and an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((4-BROMO-PHENYLIMINO)-METHYL)-2-METHOXY-PHENOXY)-N-PHENYL-ACETAMIDE typically involves multiple steps:
Formation of the Brominated Phenyl Group: The bromination of a phenyl group can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).
Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol (CH3OH) and a suitable base.
Formation of the Imino Group: The imino group can be formed through a condensation reaction between an amine and an aldehyde or ketone.
Coupling Reactions: The final coupling of the brominated phenyl group, methoxy group, and acetamide moiety can be achieved using various coupling agents and catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The bromine atom in the phenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-((4-BROMO-PHENYLIMINO)-METHYL)-2-METHOXY-PHENOXY)-N-PHENYL-ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(4-((4-BROMO-PHENYLIMINO)-METHYL)-2-METHOXY-PHENOXY)-N-PHENYL-ACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application and target. For example, in medicinal chemistry, it may inhibit or activate certain biochemical pathways related to disease processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: This compound also features a brominated phenyl group and has been studied for its antimicrobial and anticancer properties.
Phenylboronic Acids: These compounds are used as synthetic intermediates and have applications in organic synthesis and medicine.
Uniqueness
2-(4-((4-BROMO-PHENYLIMINO)-METHYL)-2-METHOXY-PHENOXY)-N-PHENYL-ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in various research fields.
Eigenschaften
Molekularformel |
C22H19BrN2O3 |
|---|---|
Molekulargewicht |
439.3 g/mol |
IUPAC-Name |
2-[4-[(4-bromophenyl)iminomethyl]-2-methoxyphenoxy]-N-phenylacetamide |
InChI |
InChI=1S/C22H19BrN2O3/c1-27-21-13-16(14-24-18-10-8-17(23)9-11-18)7-12-20(21)28-15-22(26)25-19-5-3-2-4-6-19/h2-14H,15H2,1H3,(H,25,26) |
InChI-Schlüssel |
KYSUVDCHKJDXNG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=NC2=CC=C(C=C2)Br)OCC(=O)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,9-Dichloro-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclopentane]](/img/structure/B15080869.png)
![2-(4-benzyl-1-piperazinyl)-N'-[(E,2E)-3-(2-furyl)-2-propenylidene]acetohydrazide](/img/structure/B15080881.png)
![(2E)-1-(4-nitrophenyl)-2-[2-(trifluoromethyl)benzylidene]hydrazine](/img/structure/B15080886.png)
![N'-[(E)-(3-bromophenyl)methylidene]-2-methyl-3-furohydrazide](/img/structure/B15080887.png)
![Ethyl 7-(4-chlorobenzoyl)-3-(4-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B15080893.png)
![ethyl (2E)-7-methyl-5-(3-nitrophenyl)-3-oxo-2-[(2E)-3-phenyl-2-propenylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15080896.png)
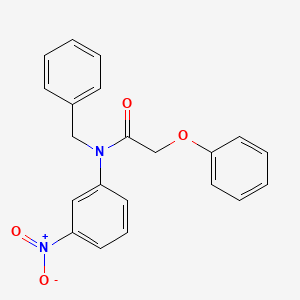
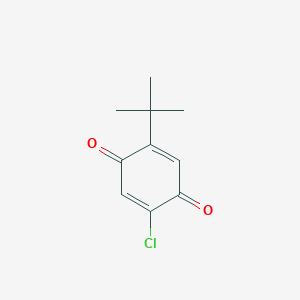
![(4-Nitrophenyl)(2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)methanone](/img/structure/B15080913.png)
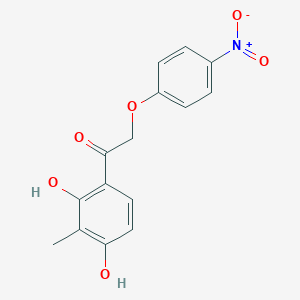
![Ethyl 3-(3-chlorophenyl)-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B15080930.png)
![Hexyl 4-{[(4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B15080933.png)
